Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate)
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Overview
Description
Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is a complex organic compound with a unique structure. It is known for its applications in various scientific fields due to its distinct chemical properties. This compound is often used in research and industrial applications, making it a valuable substance in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves multiple steps, including sulfonation and carboxylation reactions. The process typically starts with naphthalene, which undergoes sulfonation to introduce sulfonic acid groups. This is followed by carboxylation to add carboxyl groups at specific positions on the naphthalene ring. The final step involves neutralizing the compound with potassium and sodium ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonic and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce different naphthalene carboxylates .
Scientific Research Applications
Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological assays and as a marker in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves its interaction with specific molecular targets. The sulfonic and carboxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalene-1,8-dicarboxylate
- Potassium naphthalene-1,8-disulfonate
- Tetrasodium naphthalene-1,8-dicarboxylate
Uniqueness
Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is unique due to its combination of sulfonic and carboxyl groups, which provide distinct chemical properties. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in various fields .
Properties
CAS No. |
68427-34-9 |
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Molecular Formula |
C24H11KNa4O14S2 |
Molecular Weight |
718.5 g/mol |
IUPAC Name |
potassium;tetrasodium;hydron;4-sulfonatonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/2C12H8O7S.K.4Na/c2*13-11(14)7-3-1-2-6-9(20(17,18)19)5-4-8(10(6)7)12(15)16;;;;;/h2*1-5H,(H,13,14)(H,15,16)(H,17,18,19);;;;;/q;;5*+1/p-5 |
InChI Key |
BXPXEECBLQNEND-UHFFFAOYSA-I |
Canonical SMILES |
[H+].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+] |
Origin of Product |
United States |
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